molecular formula C22H26ClFN2O3S B11347868 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11347868
M. Wt: 453.0 g/mol
InChI Key: BBTUTNPTMJMKME-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonyl group, and multiple aromatic rings, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the aromatic rings. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings may participate in π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of the compound in terms of its specific substitutions and functional groups.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O3S/c1-15(2)17-6-3-4-9-21(17)25-22(27)16-10-12-26(13-11-16)30(28,29)14-18-19(23)7-5-8-20(18)24/h3-9,15-16H,10-14H2,1-2H3,(H,25,27)

InChI Key

BBTUTNPTMJMKME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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